7-Bromo-2,8-dimethyl-4-hydroxyquinoline
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Overview
Description
7-Bromo-2,8-dimethyl-4-hydroxyquinoline is an organic compound with the molecular formula C11H10BrNO and a molecular weight of 252.11 g/mol . This compound belongs to the class of halogenated heterocycles and is characterized by the presence of a bromine atom at the 7th position, two methyl groups at the 2nd and 8th positions, and a hydroxyl group at the 4th position on the quinoline ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,8-dimethyl-4-hydroxyquinoline can be achieved through various synthetic routes. One common method involves the bromination of 2,8-dimethyl-4-hydroxyquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid . The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and controlled reaction conditions helps in maintaining the quality and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,8-dimethyl-4-hydroxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The hydroxyl group at the 4th position can be oxidized to form a quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the quinoline ring under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Scientific Research Applications
7-Bromo-2,8-dimethyl-4-hydroxyquinoline has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 7-Bromo-2,8-dimethyl-4-hydroxyquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes . For example, it may inhibit metalloproteins or enzymes involved in oxidative stress pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-4-hydroxyquinoline
- 3-Bromo-6,7-dimethyl-4-hydroxyquinoline
- 8-Bromo-4-chloro-2,6-dimethylquinoline
Uniqueness
7-Bromo-2,8-dimethyl-4-hydroxyquinoline is unique due to the specific positioning of the bromine atom and the two methyl groups, which confer distinct electronic and steric properties. These structural features influence its reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
7-bromo-2,8-dimethyl-1H-quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-6-5-10(14)8-3-4-9(12)7(2)11(8)13-6/h3-5H,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMQLNRKZDXRPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C(=C(C=C2)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670971 |
Source
|
Record name | 7-Bromo-2,8-dimethylquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189106-80-6 |
Source
|
Record name | 7-Bromo-2,8-dimethylquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1189106-80-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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